molecular formula C7H9N3O2 B1425894 Methyl 2,3-diaminopyridine-4-carboxylate CAS No. 1486165-39-2

Methyl 2,3-diaminopyridine-4-carboxylate

Cat. No. B1425894
M. Wt: 167.17 g/mol
InChI Key: SLVVBSUMCKZAQX-UHFFFAOYSA-N
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Description

Methyl 2,3-diaminopyridine-4-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The InChI code for Methyl 2,3-diaminopyridine-4-carboxylate is 1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2,3-diaminopyridine-4-carboxylate is a powder with a melting point of 200-205 degrees Celsius .

Scientific Research Applications

Synthesis of Highly Functionalized Compounds

Annulation Reactions

The synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, employing an organic phosphine catalyst, demonstrates the versatility of diaminopyridine derivatives in synthesizing complex heterocyclic compounds. This reaction showcases complete regioselectivity and excellent yields, expanding the scope of chemical transformations for creating bioactive molecules (Zhu, Lan, & Kwon, 2003).

Functionalization Reactions

Carboxamide Formation

Diaminopyridine reacts with acid chlorides to form carboxamides, a fundamental reaction for introducing amide functionalities into heterocyclic compounds. This reaction is pivotal for synthesizing compounds with potential biological activity, illustrating the chemical utility of diaminopyridines in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Approaches

Amide Acetals and Pyridothienopyrimidines

The investigation into the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction and subsequent reactions with amide acetals highlights the role of diaminopyridine derivatives in generating new heterocyclic frameworks with potential applications in drug development and materials science (Medvedeva et al., 2010).

Pharmaceutical Intermediate Synthesis

N-Methylation of Diaminopyridines

The selective N-methylation of 2,6-diaminopyridine for pharmaceutical intermediate production showcases the importance of diaminopyridine derivatives in synthesizing key intermediates for drug development, highlighting their role in the pharmaceutical industry (Nabati & Mahkam, 2014).

Molecular Docking and DNA Interaction Studies

Schiff Base Ligand Synthesis and Metal Complexes

The synthesis of novel Schiff base ligands from 2,6-diaminopyridine and their metal complexes, coupled with DNA binding properties and docking studies, illustrates the potential of diaminopyridine derivatives in developing molecules with specific interactions with biological targets, offering insights into their application in biochemistry and pharmacology (Kurt, Temel, Atlan, & Kaya, 2020).

Safety And Hazards

Methyl 2,3-diaminopyridine-4-carboxylate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2,3-diaminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVVBSUMCKZAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-diaminopyridine-4-carboxylate

CAS RN

1486165-39-2
Record name methyl 2,3-diaminopyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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